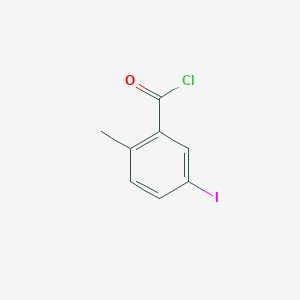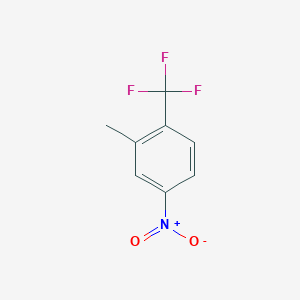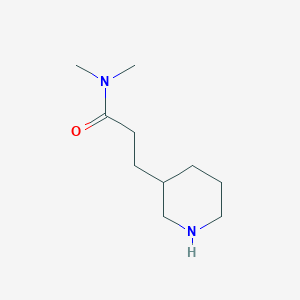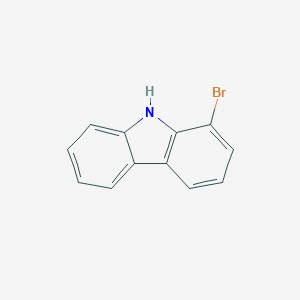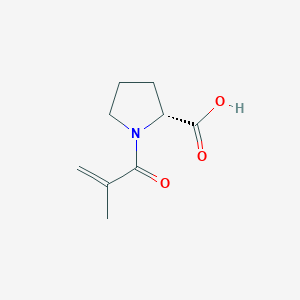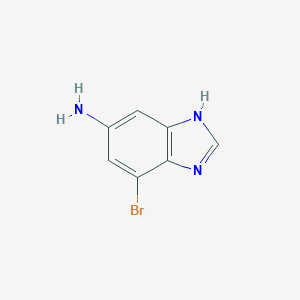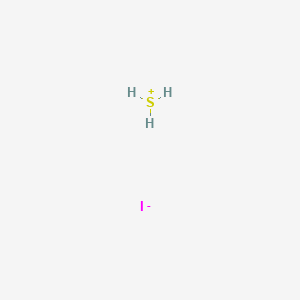
Sulfanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanium;iodide, also known as Trimethylsulfoxonium iodide, is a sulfoxonium salt . It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent, and is used to prepare epoxides .
Synthesis Analysis
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides . For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide . The reaction proceeds by a nucleophilic substitution mechanism (S N 2). Iodide is the leaving group .Molecular Structure Analysis
The molecular formula of Trimethylsulfoxonium iodide is C3H9IOS . The molecular weight is 220.07 g/mol . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
In general, formal cycloaddition reactions ([2 + 1] and [4 + 1]) of sulfonium ylides follow a similar mechanistic pathway: initial addition of the nucleophilic ylide carbanion to an electrophile to form a zwitterionic betaine intermediate, followed by cyclization of the zwitterionic intermediate to afford the desired three-membered cyclic product .Physical And Chemical Properties Analysis
The molecular formula of Trimethylsulfoxonium iodide is C3H9IOS . The molecular weight is 220.07 g/mol .Wissenschaftliche Forschungsanwendungen
Marine Chemistry Analysis
- Sulfanium compounds, like sulfite, can be used in marine chemistry for the removal of oxygen in seawater samples, facilitating the determination of iodate and iodide via polarography and voltammetry. This process significantly reduces analysis time and enhances accuracy (Wong & Zhang, 1992).
Synthesis in Organic Chemistry
- Sulfanium iodide plays a role in organic synthesis, such as in Pummerer cyclisation, enabling the construction of complex organic compounds like oxindoles. This process is facilitated by the reaction of alpha-sulfanyl N-aryl acetamides with samarium(II) iodide (McAllister et al., 2003).
Fluorescent Probing in Biological Research
- In biological research, sulfanium iodide-related compounds serve as components in fluorescent probes. These probes, such as BD-diSH, are used for the detection and imaging of sulfane sulfur in living cells and animal models, providing insights into cellular processes and sulfur signaling (Han et al., 2018).
Balneotherapy and Mineral Water Analysis
- Sulfanium iodide derivatives, particularly sulfanes, are analyzed in balneotherapeutic sulfide waters. These components are essential for understanding the therapeutic properties of mineral waters and their chemical composition (Khutoryansky & Gorshkov, 2015).
Development of Medicinal Chemistry
- In medicinal chemistry, compounds like iodo(trisyl)sulfane, a stable alkanesulfenyl iodide, are studied for their reactivity and potential applications in drug development. These studies often focus on the interactions with various therapeutic agents (Wismach et al., 2014).
Hydrogen Sulfide Detection in Chemical Biology
- In chemical biology, sulfanium iodide-related compounds are used in developing probes for the detection of hydrogen sulfide and reactive sulfur species. This has significant implications for understanding their roles in human health and disease (Lin et al., 2015).
Hydrogen Production in Energy Research
- In the field of energy research, particularly hydrogen production, sulfanium iodide plays a role in thermochemical cycles. Studies focus on optimizing processes like the iodine-sulfur cycle for efficient hydrogen production using high-temperature heat sources (Kasahara et al., 2007).
Advancements in Battery Technology
- Lithium Iodide, a compound related to sulfanium iodide, has been identified as a promising electrolyte additive for lithium-sulfur batteries. It enhances performance by forming protective coatings and improving cell cycle stability and overpotential (Wu et al., 2015).
Zukünftige Richtungen
Sulfoxonium ylides are important surrogates for diazo compounds, and their use in industry as safer alternatives has been evaluated during recent years . Beyond the known classical transformations, these ylides have also been used in a surprising plethora of novel and intrinsic chemical reactions, especially in recent years . Bench stability and handling are also an advantage of this class of organosulfur molecules . Efficient asymmetric transformations, specifically catalytic enantioselective versions, have only recently been reported, and there are specific reasons for this . This topic is expected to see significant research progress in the coming years .
Eigenschaften
IUPAC Name |
sulfanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.H2S/h1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABUZJZUBFMWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH3+].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3IS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfanium;iodide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


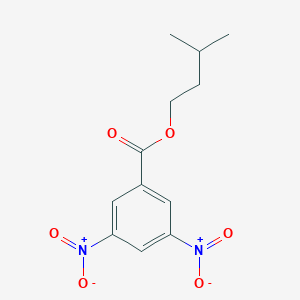
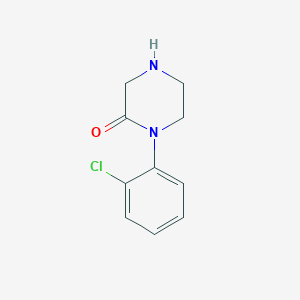
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
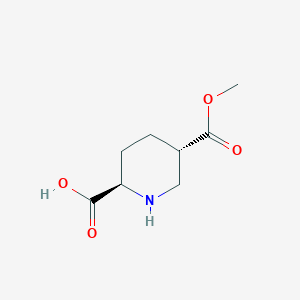
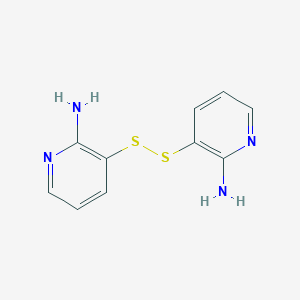
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
